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Compound of Interest

Compound Name: Ethyl 3-oxooctanoate

Cat. No.: B178416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-oxooctanoate is a β-keto ester, a class of organic compounds characterized by a

ketone functional group at the β-position relative to an ester group. This structural motif imparts

unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate

in a variety of carbon-carbon bond-forming reactions has established it as a key building block

in the synthesis of complex molecules, including pharmaceuticals and other biologically active

compounds. This technical guide provides a comprehensive overview of the chemical

properties, synthesis, reactivity, and spectroscopic profile of Ethyl 3-oxooctanoate, intended

to support research and development activities.

Core Chemical Properties
The fundamental chemical and physical properties of Ethyl 3-oxooctanoate are summarized

below. This data is essential for its handling, application in reactions, and for purification

processes.
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Property Value Reference

Molecular Formula C₁₀H₁₈O₃ [1]

Molecular Weight 186.25 g/mol [1]

IUPAC Name ethyl 3-oxooctanoate [1]

CAS Number 10488-95-6 [1]

Canonical SMILES CCCCCC(=O)CC(=O)OCC [1]

Boiling Point 118-121 °C at 13 Torr

Density (Predicted) 0.959 g/cm³

Appearance Colorless to pale yellow liquid

Solubility

Soluble in most organic

solvents. Solubility in water is

expected to be low.

Melting Point Not available

Synthesis of Ethyl 3-oxooctanoate
The synthesis of Ethyl 3-oxooctanoate can be achieved through several methods, with the

Claisen condensation being the most common. Below are detailed experimental protocols for

two effective synthetic routes, adapted from established procedures for the homologous Ethyl

3-oxoheptanoate.[2]

Experimental Protocol 1: Crossed Claisen Condensation
The crossed Claisen condensation involves the reaction between two different esters in the

presence of a strong base. For the synthesis of Ethyl 3-oxooctanoate, ethyl hexanoate and

ethyl acetate are the typical starting materials.

Materials:

Sodium ethoxide (NaOEt)

Anhydrous ethanol
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Ethyl hexanoate

Ethyl acetate

Dilute hydrochloric acid

Diethyl ether

Anhydrous magnesium sulfate

Saturated sodium chloride solution (brine)

Procedure:

Preparation of the Base: A solution of sodium ethoxide is prepared by dissolving sodium

metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

Enolate Formation: The solution of sodium ethoxide is cooled in an ice bath. A mixture of

ethyl hexanoate and ethyl acetate is added dropwise to the cooled base. This step is not

selective and will generate enolates from both esters. To favor the desired cross-

condensation, it is advantageous to use a non-nucleophilic strong base like lithium

diisopropylamide (LDA) and to add the more acidic ester (ethyl acetate) to the pre-formed

enolate of the less acidic ester (ethyl hexanoate).[3]

Condensation: The reaction mixture is allowed to warm to room temperature and stirred for

several hours to facilitate the condensation.

Work-up: The reaction is quenched by the addition of dilute hydrochloric acid. The organic

layer is separated, and the aqueous layer is extracted with diethyl ether. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the

solvent is removed under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to

yield Ethyl 3-oxooctanoate.

Experimental Protocol 2: Acyl Meldrum's Acid Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/pdf/Addressing_the_formation_of_isomers_in_Ethyl_3_oxoheptanoate_synthesis.pdf
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method offers higher selectivity and often results in better yields compared to the crossed

Claisen condensation.[2]

Step 1: Acylation of Meldrum's Acid

Materials:

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Anhydrous dichloromethane

Anhydrous pyridine

Hexanoyl chloride

Dilute hydrochloric acid

Brine

Anhydrous sodium sulfate

Procedure:

Preparation: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in

anhydrous dichloromethane and cool the solution in an ice bath.

Addition of Base: Add anhydrous pyridine to the cooled solution.

Acylation: Add a solution of hexanoyl chloride in anhydrous dichloromethane dropwise to the

mixture over a period of 2 hours.

Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute

hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over

anhydrous sodium sulfate.

Isolation: Remove the solvent under reduced pressure to yield the solid 5-hexanoyl-2,2-

dimethyl-1,3-dioxane-4,6-dione.
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Step 2: Alcoholysis

Materials:

5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Anhydrous ethanol

Procedure:

Alcoholysis: Reflux the crude 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione from the

previous step in anhydrous ethanol for 3-4 hours.

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to

obtain Ethyl 3-oxooctanoate.

Purification: The crude product can be further purified by vacuum distillation.
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Caption: Comparative workflow of two primary synthetic routes to Ethyl 3-oxooctanoate.

Reactivity and Common Reactions
The reactivity of Ethyl 3-oxooctanoate is dictated by the presence of the β-keto ester

functionality. The α-protons, situated between the two carbonyl groups, are particularly acidic

and can be readily removed by a base to form a stabilized enolate. This enolate is a potent

nucleophile and can participate in a variety of reactions.

Alkylation
The enolate of Ethyl 3-oxooctanoate can be alkylated by treatment with an alkyl halide. This

reaction is a fundamental method for forming new carbon-carbon bonds at the α-position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b178416?utm_src=pdf-body-img
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Knoevenagel Condensation
This reaction involves the condensation of the active methylene group of Ethyl 3-
oxooctanoate with an aldehyde or ketone, typically catalyzed by a weak base such as an

amine.

Michael Addition
As a Michael donor, the enolate of Ethyl 3-oxooctanoate can undergo a conjugate addition to

α,β-unsaturated carbonyl compounds.

Ethyl 3-oxooctanoate

Enolate

Base

Alkylation Knoevenagel
CondensationMichael Addition

α-Alkylated Product

Alkyl Halide (R-X)

α,β-Unsaturated
Product

Aldehyde/Ketone
(R'R''C=O)

1,5-Dicarbonyl
Compound

α,β-Unsaturated
Carbonyl

Click to download full resolution via product page

Caption: Key reaction pathways of Ethyl 3-oxooctanoate involving its enolate intermediate.

Spectroscopic Profile
The structural elucidation of Ethyl 3-oxooctanoate relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).
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¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 3-oxooctanoate is expected to show characteristic signals

corresponding to the different proton environments in the molecule. Based on the structure and

data for analogous compounds, the following peaks are predicted (in CDCl₃):

~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

~3.4 ppm (singlet, 2H): Methylene protons between the two carbonyl groups (-CO-CH₂-CO-).

~2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CO-CH₂-CH₂-).

~1.6 ppm (multiplet, 2H): Methylene protons of the hexanoyl chain (-CH₂-CH₂-CH₂-).

~1.3 ppm (multiplet, 4H): Methylene protons of the hexanoyl chain (-CH₂-CH₂-CH₃).

~1.25 ppm (triplet, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

~0.9 ppm (triplet, 3H): Terminal methyl protons of the hexanoyl chain (-CH₂-CH₃).

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments. The

predicted chemical shifts (in CDCl₃) are:

~202 ppm: Ketone carbonyl carbon.

~167 ppm: Ester carbonyl carbon.

~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

~50 ppm: Methylene carbon between the carbonyls (-CO-CH₂-CO-).

~43 ppm: Methylene carbon adjacent to the ketone (-CO-CH₂-).

~31 ppm, ~24 ppm, ~22 ppm: Methylene carbons of the hexanoyl chain.

~14 ppm: Methyl carbon of the ethyl ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~14 ppm: Terminal methyl carbon of the hexanoyl chain.

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups. Expected characteristic

absorption bands include:

~1745 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl.

~1715 cm⁻¹: Strong C=O stretching vibration of the ketone carbonyl.

~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

~1250-1000 cm⁻¹: C-O stretching vibration of the ester.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For Ethyl 3-oxooctanoate, the molecular ion peak (M⁺) would be observed at m/z = 186.

Common fragmentation patterns for β-keto esters involve cleavage at the α-β bond of the

ketone and loss of the ethoxy group from the ester.

Biological Activity
While specific biological signaling pathways for Ethyl 3-oxooctanoate are not extensively

documented, the broader class of β-keto esters has garnered attention for its potential

biological activities. Notably, some β-keto esters have been investigated as potential

antibacterial agents.[4] Their structural similarity to N-acyl homoserine lactones (AHLs), which

are signaling molecules in bacterial quorum sensing, suggests that they may act as inhibitors of

this communication system, thereby disrupting bacterial virulence.[4] Further research is

required to elucidate the specific biological roles and mechanisms of action of Ethyl 3-
oxooctanoate.
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Caption: Hypothesized mechanism of antibacterial activity for β-keto esters via quorum sensing

inhibition.

Safety Information
Ethyl 3-oxooctanoate is classified as an irritant.[1] It is important to handle this chemical with

appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Work should be conducted in a well-ventilated area or a fume hood. For detailed safety

information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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